molecular formula C8H10F2O3 B2834703 2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid CAS No. 2167187-51-9

2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid

Cat. No. B2834703
M. Wt: 192.162
InChI Key: PTAZIOFIOQWQFE-UHFFFAOYSA-N
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Description

“2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid” is a chemical compound with the molecular formula C8H10F2O3 and a molecular weight of 192.1621.



Synthesis Analysis

The synthesis of spiro cyclopropane compounds has been a subject of research for many years2. However, specific synthesis methods for “2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid” are not readily available in the literature. Further research would be required to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid” is defined by its molecular formula, C8H10F2O31. However, the specific structural details such as bond lengths, angles, and 3D conformation would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The specific chemical reactions involving “2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid” are not readily available in the literature. Further research would be required to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid” such as melting point, boiling point, solubility, and stability are not readily available in the literature. These properties can be determined through experimental methods.


Scientific Research Applications

Regioselective Cycloaddition Reactions

One application involves the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with certain compounds to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions produce a mixture of two diastereoisomers, showcasing the compound's utility in synthetic organic chemistry for creating complex molecular architectures (Molchanov & Tran, 2013).

Development of Antibacterial Agents

Research on novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which include structural elements similar to the 2,2-difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid, has shown potent antibacterial activity against respiratory pathogens. This includes activity against gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant strains, highlighting the compound's potential in developing new antibacterial drugs (Odagiri et al., 2013).

Synthesis of Amino Acid Analogues

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds demonstrates the utility of spirocyclic scaffolds in the creation of sterically constrained amino acids. These compounds are valuable in chemistry, biochemistry, and drug design for their unique structural and functional properties (Radchenko et al., 2010).

Reductive Cleavage and Transformations

Another study focuses on the reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of 1,3-amino alcohols and subsequent cyclization to yield bi- or tricyclic lactams or lactones. This research underscores the compound's role in facilitating complex transformations in synthetic chemistry (Molchanov et al., 2016).

Reaction with Iodinating Agents

The reaction of certain spirocyclic compounds with iodinating agents to produce methyl 1-iodo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates illustrates the compound's reactivity and potential in generating iodinated derivatives for further chemical investigations (Molchanov et al., 2003).

Safety And Hazards

The safety and hazards associated with “2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid” are not readily available in the literature. It is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and application of “2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid” are not readily available in the literature. The compound’s unique structure suggests potential for interesting chemical properties and applications, which could be explored in future research.


Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and analysis would be required for a more detailed understanding of this compound.


properties

IUPAC Name

2,2-difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O3/c1-6(5(11)12)2-3-13-7(6)4-8(7,9)10/h2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAZIOFIOQWQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC12CC2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid

CAS RN

2167187-51-9
Record name 1,1-difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid
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